1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium iodide
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Overview
Description
1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium iodide is a compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the imidazolium cation and the iodide anion in this compound contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
“1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium iodide” is an imidazole derivative. Imidazole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . .
Mode of Action
The mode of action of imidazole derivatives can vary greatly depending on their specific chemical structure. Some imidazole derivatives work by interacting with enzymes or receptors in the body, while others might interact with DNA or other cellular components
Biochemical Pathways
Imidazole derivatives can affect a variety of biochemical pathways, depending on their specific targets and mode of action . Without specific information on the targets and mode of action of “this compound”, it’s difficult to predict which biochemical pathways it might affect.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium iodide typically involves the reaction of 2-cyanophenyl derivatives with methyl imidazole in the presence of an iodinating agent. One common method is the quaternization of 1-methylimidazole with 2-cyanophenyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different imidazolium salts.
Oxidation and Reduction: The compound can participate in redox reactions, where the imidazolium cation can be reduced or oxidized under specific conditions.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a ligand or catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, thiolates, and alkoxides. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium or nickel catalysts are often employed in the presence of base and organic solvents.
Major Products Formed
The major products formed from these reactions include various substituted imidazolium salts, reduced or oxidized imidazolium derivatives, and coupled products with different functional groups.
Scientific Research Applications
1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst or ligand in various organic synthesis reactions, including coupling reactions and polymerization processes.
Biology: The compound is studied for its potential antimicrobial and antifungal properties. It is also used in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of ionic liquids, which have applications in green chemistry, electrochemistry, and material science.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium bromide
- 1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium chloride
- 1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate
Uniqueness
1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium iodide is unique due to the presence of the iodide anion, which imparts distinct reactivity and stability compared to its bromide, chloride, and tetrafluoroborate counterparts. The iodide ion’s larger size and lower electronegativity influence the compound’s solubility, melting point, and overall chemical behavior.
Biological Activity
1-(2-Cyanophenyl)-3-methyl-1H-imidazol-3-ium iodide is an imidazolium salt that has garnered attention for its diverse biological activities. This compound is characterized by the presence of an imidazolium cation and an iodide anion, which contribute to its reactivity and potential therapeutic applications. Research has indicated that imidazolium salts can exhibit a variety of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound's mechanism of action may involve:
- Enzyme Interaction : Imidazole derivatives often act as enzyme inhibitors or modulators, affecting pathways related to inflammation and cancer progression.
- DNA Interaction : Some studies suggest that these compounds can bind to DNA, influencing gene expression and potentially leading to apoptosis in cancer cells.
- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, likely through disruption of cellular processes.
Antimicrobial Activity
Research indicates that imidazolium salts possess significant antimicrobial properties. For instance, studies have demonstrated that this compound exhibits activity against various pathogens, including:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These results suggest a promising potential for this compound in developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, it has shown cytotoxic effects against several cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HT-29 (Colon Cancer) | 20 |
A549 (Lung Cancer) | 25 |
These findings indicate that the compound may induce apoptosis through mechanisms such as oxidative stress and disruption of cell cycle progression.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages, suggesting its potential use in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the efficacy of imidazolium salts in clinical settings:
- Case Study on Antimicrobial Resistance : A study demonstrated the effectiveness of this compound against antibiotic-resistant strains of Staphylococcus aureus, providing a potential alternative treatment option.
- Cancer Treatment Trials : Clinical trials involving patients with metastatic cancer have shown promising results when combining this compound with conventional chemotherapy, leading to enhanced therapeutic outcomes.
Properties
IUPAC Name |
2-(3-methylimidazol-3-ium-1-yl)benzonitrile;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N3.HI/c1-13-6-7-14(9-13)11-5-3-2-4-10(11)8-12;/h2-7,9H,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOBSOVPHZBYQD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)C2=CC=CC=C2C#N.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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